Nickel lapachol
Overview
Description
Nickel lapachol is a coordination complex formed between nickel and lapachol, a naturally occurring 1,4-naphthoquinone. Lapachol is derived from the bark of the Tabebuia tree and has been studied for its various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The complexation with nickel enhances the biological activities of lapachol, making this compound a compound of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel lapachol can be synthesized through the coordination of lapachol with nickel salts. A common method involves dissolving lapachol in an appropriate solvent, such as ethanol, and then adding a nickel salt, such as nickel chloride or nickel acetate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Nickel lapachol undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, where the naphthoquinone moiety is oxidized to form more reactive species.
Reduction: this compound can be reduced under specific conditions, leading to the formation of reduced naphthoquinone derivatives.
Substitution: The complex can undergo substitution reactions where ligands in the coordination sphere of nickel are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands like phosphines or amines can be used to replace existing ligands in the complex.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Nickel lapachol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and radical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: this compound exhibits significant anticancer activity, particularly against glioma and breast cancer cells
Mechanism of Action
The mechanism of action of nickel lapachol involves its ability to generate reactive oxygen species (ROS) and interact with cellular topoisomerases. These interactions lead to DNA damage and apoptosis in cancer cells. The complexation with nickel enhances the redox cycling of lapachol, increasing its cytotoxicity against tumor cells . Additionally, this compound can disrupt cellular membranes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
- Iron lapachol
- Copper lapachol
- Zinc lapachol
- Indium lapachol
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJTXUSOJUYHX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26NiO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925985 | |
Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127796-52-5 | |
Record name | Nickel lapachol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.